3-Chloro-5-nitrobenzaldehyde
Overview
Description
3-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses and research applications. This compound is characterized by the presence of a chloro group at the third position and a nitro group at the fifth position on a benzaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 3-chlorobenzaldehyde using nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzaldehyde.
Oxidation: 3-Chloro-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-nitrobenzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzaldehyde involves its reactivity with various chemical reagents. The nitro group is an electron-withdrawing group, which makes the benzaldehyde ring more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but with the chloro group at the second position.
3-Chloro-2-nitrobenzaldehyde: Similar structure but with the nitro group at the second position.
3-Nitrobenzaldehyde: Lacks the chloro group, only has the nitro group at the third position.
Uniqueness
3-Chloro-5-nitrobenzaldehyde is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
3-chloro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGORBDLPVCCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482321 | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22233-54-1 | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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